Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

説明

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate , derived from its pyrrole core structure. The numbering of the heterocyclic ring follows standard IUPAC conventions:

- The pyrrole ring is numbered such that the nitrogen atom occupies position 1.

- An amino group (-NH2) is located at position 3.

- A phenyl group (-C6H5) is attached to position 5.

- The ethyl ester (-COOCH2CH3) substituent occupies position 2.

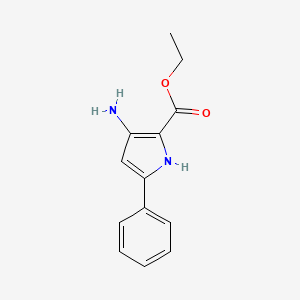

The structural representation (Figure 1) highlights these features:

- A five-membered pyrrole ring with alternating single and double bonds.

- Substituents at positions 2, 3, and 5, as described above.

- The "1H" designation indicates the tautomeric form where the hydrogen atom resides on the nitrogen at position 1.

Key structural descriptors :

| Feature | Details |

|---|---|

| SMILES | CCOC(=O)c1[nH]c(cc1N)c1ccccc1 |

| InChI | InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 |

| InChIKey | DJUKQRWPMVBJPJ-UHFFFAOYSA-N |

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Common synonyms :

- Ethyl 3-amino-5-phenylpyrrole-2-carboxylate

- 3-Amino-5-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester

- Ethylaminophenylpyrrolecarboxylate.

Registry identifiers :

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 237435-27-7 | |

| MDL Number | MFCD11841003 | |

| PubChem CID | 8927254 (ChemSpider) / 10751930 (SID) | |

| ChemSpider ID | 8927254 |

Molecular Formula and Weight Analysis

The molecular formula C13H14N2O2 reflects the compound’s composition:

- 13 carbon atoms : 7 from the pyrrole ring and ester group, 6 from the phenyl substituent.

- 14 hydrogen atoms : Distributed across the ethyl, pyrrole, and phenyl groups.

- 2 nitrogen atoms : One in the pyrrole ring and one in the amino group.

- 2 oxygen atoms : From the ester carbonyl and ether groups.

Molecular weight calculation :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 13 | 12.01 | 156.13 |

| H | 14 | 1.01 | 14.14 |

| N | 2 | 14.01 | 28.02 |

| O | 2 | 16.00 | 32.00 |

| Total | 230.29 |

This matches the reported molecular weight of 230.27 g/mol in experimental data.

Isotopic composition :

特性

IUPAC Name |

ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUKQRWPMVBJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444399 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237435-27-7 | |

| Record name | Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Iridium-Catalyzed Borylation of Pyrrole-2-carboxylate Esters

- Starting from commercially available ethyl 3-amino-1H-pyrrole-2-carboxylate or its methyl ester analog, iridium-catalyzed borylation introduces a boronate ester group at the 5-position of the pyrrole ring.

- Pinacol borane (H-BPin) is preferred as the borylating agent due to its solubilizing ability and reactivity.

- Reaction conditions typically involve mild heating (around 50 °C) under inert atmosphere (nitrogen) with an iridium catalyst.

- The borylated intermediate is highly stable, with reported shelf life exceeding two years without decomposition.

Suzuki-Miyaura Cross-Coupling to Introduce the 5-Phenyl Group

- The borylated pyrrole intermediate undergoes palladium-catalyzed Suzuki coupling with aryl halides, such as bromobenzene, to install the phenyl substituent at the 5-position.

- Common catalysts include Pd(OAc)₂ with phosphine ligands or Pd(PPh₃)₄.

- Base: potassium phosphate (K₃PO₄) or similar bases are used.

- Solvent: dimethoxyethane (DME) or other polar aprotic solvents.

- Reaction temperature ranges from 60 to 80 °C.

- The reaction time is generally 24–48 hours, monitored by GC-MS or TLC.

- The product is purified by column chromatography.

Yields: This method typically affords the 5-aryl substituted pyrrole esters in good to excellent yields, often exceeding 90% for the Suzuki coupling step.

| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ir-catalyzed borylation | Ir catalyst, Pinacol borane (H-BPin) | 50 °C, N₂, 0.5 h | >99 | High stability of borylated intermediate |

| Suzuki coupling | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₃PO₄ | 60–80 °C, 24–48 h | 90–95 | Tolerates various functional groups |

This approach avoids the need for protecting the pyrrole N–H and subsequent deprotection steps, simplifying the synthesis and improving overall efficiency.

Alternative Cyclization-Based Methods

Another classical approach involves the cyclization of ethyl acetoacetate derivatives with amines :

- Reaction of ethyl acetoacetate with an appropriate amine under acidic conditions leads to the formation of the pyrrole ring bearing the amino group at the 3-position.

- Subsequent introduction of the phenyl substituent at the 5-position can be achieved either by using substituted precursors or via post-cyclization functionalization.

- Condensation of ethyl 3-aminocrotonate with formamide followed by cyclization is also reported as a route to the amino-pyrrole carboxylate core.

- Industrial production methods optimize these reactions by employing specific catalysts, controlled temperatures, and solvent systems to maximize yield and purity.

Notes on Functional Group Tolerance and Reaction Scope

- The Suzuki coupling method tolerates a variety of functional groups on the aryl halide, including acidic protons, halogens (Cl, Br, I), and heteroaryl substituents (thiophene, pyridine).

- This versatility allows for the synthesis of diverse 5-substituted pyrrole-2-carboxylates, including heteroaryl derivatives.

- The borylation step is highly selective for the 5-position of the pyrrole ring without affecting the amino or ester functionalities.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Iridium-catalyzed borylation + Suzuki coupling | Borylation at 5-position, Suzuki cross-coupling with phenyl bromide | Ir catalyst, Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, K₃PO₄, H-BPin | High yield, mild conditions, functional group tolerance, no N-protection needed | Requires access to catalysts and aryl halides |

| Cyclization of ethyl acetoacetate + amine | Acid-catalyzed cyclization | Acid catalysts, ethyl acetoacetate, amines | Simple reagents, scalable | May require additional steps for 5-phenyl substitution |

| Condensation of ethyl 3-aminocrotonate + formamide | Cyclization via condensation | Formamide, heat | Direct access to amino-pyrrole core | Subsequent functionalization needed for 5-phenyl group |

Research Findings and Practical Considerations

- The iridium-catalyzed borylation followed by Suzuki coupling is the most efficient and widely adopted method for preparing this compound, offering yields above 90% and operational simplicity.

- This route avoids the complexity of protecting group strategies and allows for late-stage diversification.

- The borylated intermediate's stability facilitates storage and scale-up.

- Reaction parameters such as temperature, catalyst loading, and base quantity are critical for optimizing yield and purity.

- Analytical techniques such as GC-MS, TLC, and column chromatography are essential for monitoring and purifying the products during synthesis.

- Kanwal, S., et al. "Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-carboxylates." Molecules, 2020. (PMC7248765) - Product overview and synthetic methods for ethyl 3-amino-1H-pyrrole-2-carboxylate. (BenchChem summary, excluding unreliable sources)

化学反応の分析

Types of Reactions

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring.

Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to control the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole ring .

科学的研究の応用

Chemical Synthesis

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is primarily used as a building block in organic synthesis. Its unique structure allows it to participate in various reactions that lead to the formation of more complex molecules.

Applications in Organic Synthesis:

- Heterocyclic Compounds : It serves as a precursor for synthesizing other heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals .

- Fine Chemicals Production : The compound is essential in creating fine chemicals used in various industrial applications .

Biological Research

The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit several pharmacological properties.

Potential Biological Activities:

- Antimicrobial Properties : this compound shows promise as an antimicrobial agent, which could be useful in developing new antibiotics .

- Antiviral and Anticancer Activities : Similar compounds have demonstrated antiviral and anticancer properties, suggesting that this compound may also have therapeutic potential against viral infections and cancer .

- Enzyme Interaction Studies : The compound's ability to interact with enzymes makes it a subject of interest in biochemical research, particularly in understanding metabolic pathways .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic scaffold .

Drug Development:

- Neurological Disorders : The compound may serve as a key intermediate in developing drugs targeting neurological disorders due to its structural properties that allow interaction with specific receptors .

- Therapeutic Agents : Its unique chemical structure provides a basis for designing new therapeutic agents aimed at various diseases, including cancer and viral infections .

Material Science

Beyond biological applications, this compound is also utilized in material science.

Material Development:

- Polymers and Coatings : this compound contributes to the development of new materials like polymers and coatings, enhancing their chemical stability and performance due to its unique properties .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of various pyrrole derivatives found that compounds similar to this compound exhibited significant activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Drug Development for Neurological Disorders

Research focusing on the synthesis of derivatives of this compound has shown promising results in binding affinity studies with neurotransmitter receptors, indicating potential use in treating conditions like Alzheimer's disease.

作用機序

The mechanism of action of ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

類似化合物との比較

Comparison with Structurally Related Pyrrole Derivatives

Substituent Variations and Physicochemical Properties

The physicochemical and spectral properties of pyrrole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate and three structurally related compounds:

Key Observations:

Amino vs. Hydroxyethyl Substitution: The target compound’s 3-amino group (vs. The absence of a hydroxyl proton in the target compound simplifies its NMR spectrum compared to 6a/6b, which show broad NH peaks (δ 9.31 in 6a) . The hydroxyethyl group in 6a/6b introduces additional hydrogen-bond donors, increasing melting points (103–105°C for 6a vs.

Phenyl vs. Benzyl vs. In contrast, the 5-benzyl analog () introduces a flexible CH₂ spacer, which may alter steric and electronic properties . The 5-acetyl group in ’s compound replaces the aromatic ring, reducing molecular weight (C₉H₁₁NO₃) and possibly increasing reactivity at the pyrrole ring due to electron-withdrawing effects .

Synthetic Yields :

- Derivatives like 6a (48% yield) and 6b (43%) demonstrate moderate synthetic efficiency, suggesting that introducing bulkier groups (e.g., 4-ethyl in 6b) slightly reduces yields .

生物活性

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities . This compound is being investigated for its antimicrobial , antiviral , and anticancer properties, among others. The following sections detail its biochemical properties, mechanisms of action, and relevant research findings.

Structure and Composition

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

Interaction with Biomolecules

This compound interacts with various enzymes and proteins, influencing metabolic pathways crucial for cellular function. Its interactions often involve hydrogen bonding and hydrophobic interactions, stabilizing enzyme-substrate complexes and facilitating catalytic processes.

Cellular Effects

This compound modulates key cellular processes, including:

- Cell Signaling : Alters pathways that govern cell proliferation, differentiation, and apoptosis.

- Gene Expression : Influences transcription factors and regulatory proteins, affecting the transcriptional activity of specific genes.

Target Interactions

This compound may act as both an inhibitor and activator of enzymes, depending on the context:

- Inhibition : Binds to active sites of enzymes, preventing substrate access.

- Activation : Induces conformational changes in enzymes that enhance their activity .

Metabolic Pathways

The compound is involved in the synthesis and degradation of pyrrole derivatives. It interacts with enzymes that facilitate its conversion into metabolites, influencing overall cellular metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's structure suggests potential interactions with microbial enzymes or receptors, leading to its efficacy in inhibiting microbial growth .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Similar compounds have shown effectiveness against viral infections by interfering with viral replication processes or modulating host immune responses .

Anticancer Potential

Studies have highlighted the anticancer potential of this compound:

- Cell Cycle Arrest : Evidence suggests it can arrest the cell cycle in the G2/M phase.

- Pro-apoptotic Mechanism : The compound influences gene expression related to apoptosis, promoting cell death in cancerous cells .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against cancer cell lines. The mechanism was attributed to inhibition of tubulin polymerization, leading to cell cycle arrest .

- Antimicrobial Efficacy : In vitro tests revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate?

- Answer: The compound is synthesized via cyclocondensation reactions. For example, similar pyrrole derivatives are prepared using substituted ketones or aldehydes with ethyl acetoacetate derivatives under basic conditions (e.g., potassium carbonate) . Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (60–80°C) to achieve moderate yields (40–50%) . Purification often involves column chromatography with hexane/ethyl acetate gradients .

Q. How is the molecular structure of this compound validated experimentally?

- Answer: Structural characterization relies on:

- NMR Spectroscopy : H and C NMR identify substituents and confirm regiochemistry (e.g., phenyl and amino groups at positions 5 and 3, respectively) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, hydrogen bonding patterns in pyrrole derivatives are analyzed using graph set theory to confirm supramolecular packing .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H] at 260.1292 vs. calculated 260.1287) .

Q. What are the stability and handling considerations for this compound?

- Answer: The compound is stable under dry, inert conditions but sensitive to moisture and heat. Storage at 2–8°C in amber vials minimizes decomposition. Safety protocols include using PPE (gloves, goggles) and avoiding ignition sources due to potential decomposition into nitrogen oxides or carbon monoxide .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

- Answer: Yield optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) may enhance cyclization efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) while improving yield by 10–15% .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in analogous pyrrole syntheses .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Answer: Discrepancies arise from tautomerism or solvent effects. Solutions include:

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., NH proton exchange in DMSO-d) .

- Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts, cross-verifying experimental data .

- Deuterated Solvent Screening : CDCl vs. DMSO-d may resolve splitting patterns for aromatic protons .

Q. What computational methods are used to study the electronic properties of this compound?

- Answer: Density Functional Theory (DFT) analyzes:

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic attack at the pyrrole ring’s α-position) .

- Electrostatic Potential Maps : Reveal charge distribution, highlighting the amino group’s role in hydrogen bonding .

- Global Reactivity Descriptors : Electrophilicity index () and chemical hardness () quantify stability under varying pH .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Answer: Common issues include:

- Polymorphism : Screening solvents (ethanol, acetonitrile) and slow evaporation techniques produce phase-pure crystals .

- Disordered Solvent Molecules : SHELXL refinement tools (PART, ISOR commands) model disorder, improving R-factor accuracy (<0.05) .

- Hydrogen Bonding Networks : Graph set analysis (e.g., motifs) guides solvent selection for co-crystallization .

Q. How do intermolecular interactions influence its biological activity?

- Answer: The amino and ester groups enable:

- Hydrogen Bonding : Stabilizes ligand-receptor interactions (e.g., with kinase ATP-binding pockets) .

- π-π Stacking : The phenyl group enhances binding to aromatic residues in enzymes .

- Derivatization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves metabolic stability in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。